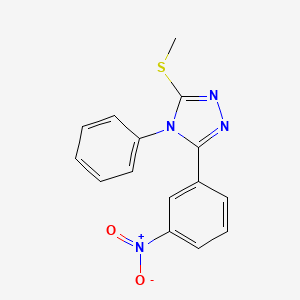
3-Methylsulfanyl-5-(3-nitrophenyl)-4-phenyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylsulfanyl-5-(3-nitrophenyl)-4-phenyl-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3-Methylsulfanyl-5-(3-nitrophenyl)-4-phenyl-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable catalyst, such as acetic acid, to yield the desired triazole compound. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
3-Methylsulfanyl-5-(3-nitrophenyl)-4-phenyl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Iron powder, hydrochloric acid, palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methylsulfanyl-5-(3-nitrophenyl)-4-phenyl-1,2,4-triazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound’s potential biological activities, such as antimicrobial, antifungal, and anticancer properties, make it a subject of interest in biological research.
Medicine: Its structural features are explored for the development of new pharmaceutical agents, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: The compound’s chemical stability and reactivity make it useful in various industrial applications, including the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methylsulfanyl-5-(3-nitrophenyl)-4-phenyl-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. The pathways involved in its mechanism of action can vary based on the biological context and the specific target.
Comparison with Similar Compounds
3-Methylsulfanyl-5-(3-nitrophenyl)-4-phenyl-1,2,4-triazole can be compared with other similar compounds, such as:
3-Methylsulfanyl-5-styryl-2H-pyrazole: This compound shares the methylsulfanyl group but differs in the presence of a styryl group instead of the nitrophenyl and phenyl groups.
4-Ethyl-3-methylsulfanyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole: This compound has an additional ethyl group and a different substitution pattern on the triazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-methylsulfanyl-5-(3-nitrophenyl)-4-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-22-15-17-16-14(18(15)12-7-3-2-4-8-12)11-6-5-9-13(10-11)19(20)21/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDXXOIJZJINCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5730323.png)
![N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B5730331.png)
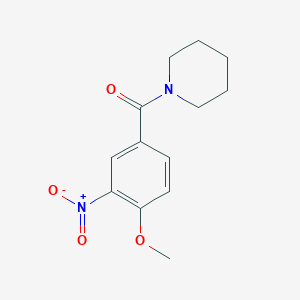

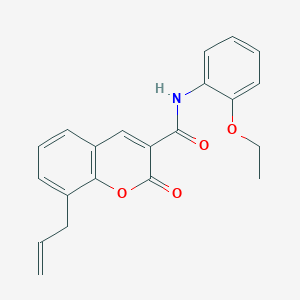
![methyl 1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5730377.png)
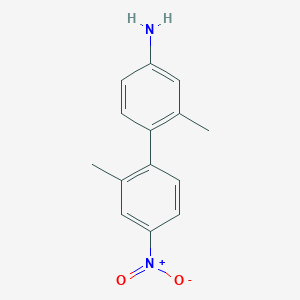
![2-methoxy-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol](/img/structure/B5730392.png)
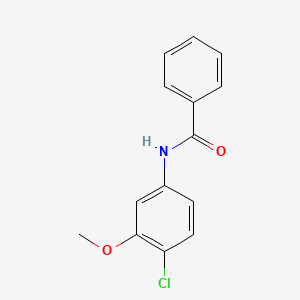
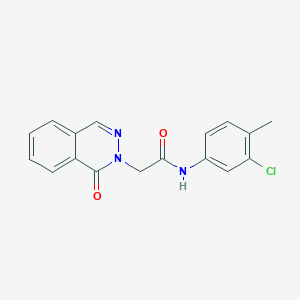
![2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5730410.png)
![N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE](/img/structure/B5730416.png)
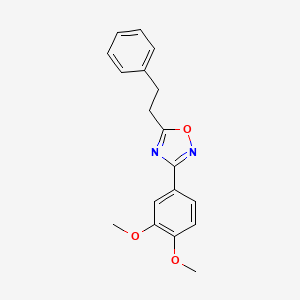
![4-ethyl-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine](/img/structure/B5730428.png)
